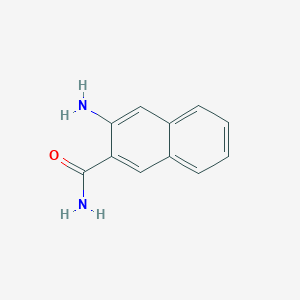![molecular formula C13H12N2O4 B2473789 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid CAS No. 953734-04-8](/img/structure/B2473789.png)
2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid” is a chemical compound with the IUPAC name (4- { [ (5-methyl-4-isoxazolyl)carbonyl]amino}phenyl)acetic acid . It has a molecular weight of 260.25 and its Inchi Code is 1S/C13H12N2O4/c1-8-11(7-14-19-8)13(18)15-10-4-2-9(3-5-10)6-12(16)17/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17) .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a phenyl ring via an amide linkage . The phenyl ring is further attached to an acetic acid moiety .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 198.31°C and a predicted boiling point of 407.4°C at 760 mmHg . The compound has a predicted density of 1.4 g/cm^3 and a predicted refractive index of n20D 1.63 .Aplicaciones Científicas De Investigación
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), which share structural similarities with the compound of interest, exhibit significant antioxidant properties. Studies have focused on structure-activity relationships to understand how alterations in the aromatic ring or the carboxylic function affect antioxidant activity. These findings suggest the potential of HCAs, including related compounds, in developing antioxidants for oxidative stress-related diseases management (Razzaghi-Asl et al., 2013).
Therapeutic Potential of Oxazole Scaffold
The oxazole scaffold, present in the compound of interest, is highlighted for its presence in various pharmacologically active molecules. Research patents from 2006–2017 reveal the biological potential of oxazoles across a wide spectrum of therapeutic applications, including anticancer, anti-Alzheimer’s, and anti-inflammatory effects. This underlines the versatility and importance of oxazole derivatives in drug development (Kaur et al., 2018).
Role of Caffeic Acid Derivatives in Neuroprotection
Caffeic acid and its derivatives, sharing a phenolic nature similar to the compound of interest, have been explored for neuroprotective properties. These compounds exhibit antioxidant, anti-inflammatory, and modulatory effects on monoaminergic systems, suggesting potential benefits in treating neurodegenerative and psychiatric disorders. This implies that structurally or functionally related compounds might also possess neuroprotective capabilities (Silva et al., 2014).
Propiedades
IUPAC Name |
2-[4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-11(7-14-19-8)13(18)15-10-4-2-9(3-5-10)6-12(16)17/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKCCWYEZOEARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2473709.png)
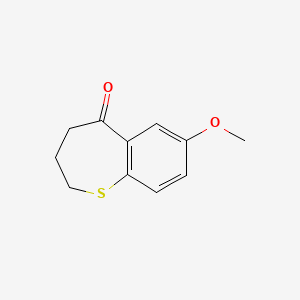
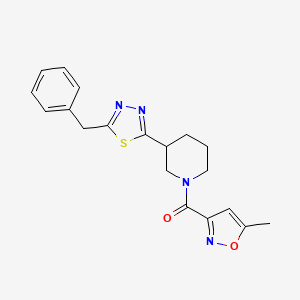
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)
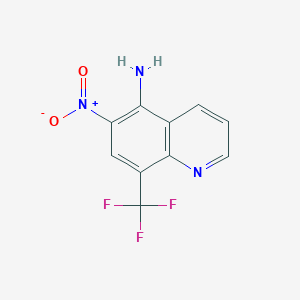
![N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2473716.png)
![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)

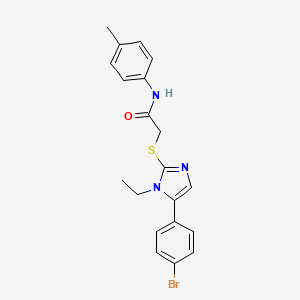
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2473725.png)
